Methyl 6-(tert-butylthio)nicotinate
Description
Methyl 6-(tert-butylthio)nicotinate is a nicotinic acid derivative featuring a methyl ester at the 3-position and a tert-butylthio (-S-t-Bu) substituent at the 6-position of the pyridine ring. The tert-butylthio group introduces steric bulk and moderate electron-withdrawing effects due to the sulfur atom, which may influence reactivity, solubility, and stability compared to other derivatives. Such compounds are typically employed as intermediates in pharmaceutical, agrochemical, or materials science research, though specific applications for this compound would require further investigation .
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
methyl 6-tert-butylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-11(2,3)15-9-6-5-8(7-12-9)10(13)14-4/h5-7H,1-4H3 |
InChI Key |
RAWBTESGQWCTJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=NC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(tert-butylthio)nicotinate typically involves the esterification of 6-methylnicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions at a temperature range of 80-100°C. The tert-butylthio group is introduced via a nucleophilic substitution reaction, where a suitable tert-butylthiol reagent reacts with the 6-position of the nicotinic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(tert-butylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like diethyl ether or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or amines; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(tert-butylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to nicotinic acid derivatives, which are known to have various pharmacological effects.
Mechanism of Action
The mechanism of action of Methyl 6-(tert-butylthio)nicotinate is not fully understood. it is believed to interact with specific molecular targets and pathways similar to other nicotinic acid derivatives. The compound may exert its effects by modulating the activity of enzymes or receptors involved in metabolic processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Electron-Donating Groups (EDG): Methyl (-CH₃) and methoxy (-OCH₃) groups activate the pyridine ring toward electrophilic substitution. Methyl 6-methoxynicotinate is particularly useful in coupling reactions for API synthesis .
- Electron-Withdrawing Groups (EWG): Chloro (-Cl) and trifluoromethyl (-CF₃) groups deactivate the ring, enhancing stability under acidic conditions. Methyl 6-chloronicotinate serves as a precursor for nucleophilic aromatic substitution , while the -CF₃ derivative’s lipophilicity makes it valuable in agrochemical design .
Solubility and Physical State
- Polar substituents (e.g., -CH₂CH₂OH, -OCH₃) improve aqueous solubility, as seen in Methyl 6-(2-hydroxyethyl)nicotinate’s solid-state hydrogen-bonding capacity .
- Hydrophobic groups (e.g., -CF₃, -S-t-Bu) enhance lipid solubility, favoring applications in hydrophobic matrices or membrane-permeable drug candidates.
Biological Activity
Methyl 6-(tert-butylthio)nicotinate is an organic compound belonging to the nicotinate class, characterized by its unique structural features, particularly the tert-butylthio group at the 6-position of the nicotinic acid derivative. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Chemical Formula : C₁₁H₁₅N₁O₂S
- Molecular Weight : 225.31 g/mol
The presence of the tert-butylthio group significantly influences its chemical reactivity and biological interactions. The structural attributes contribute to its unique electronic properties, which may enhance its binding affinity to various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Modulation of Enzyme Activity : The compound appears to interact with specific enzymes or receptors, potentially inhibiting their activity. For example, it may inhibit proteasome activity, which is crucial for protein degradation in cells .
- Antimicrobial Properties : Preliminary studies suggest that it exhibits significant antimicrobial activity against various pathogens, although specific mechanisms remain to be fully elucidated.
- Anticancer Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro, indicating potential as an anticancer agent .
Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Activity : In a study assessing its effects on HCT116 colorectal cancer cells, this compound demonstrated cytotoxicity with an IC₅₀ value indicating effective inhibition of cell growth .
- Antimicrobial Efficacy : The compound displayed notable activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Methyl 4-methylnicotinate | Methyl group at position 4 | Lacks the tert-butylthio group; different reactivity |
| Methyl 6-(tert-butylthio)-4-chloronicotinate | Chlorine atom at position 4 | Incorporates chlorine; affects stability and reactivity |
| Methyl nicotinate | No substituents on the pyridine ring | Simpler structure; less sterically hindered |
This compound stands out due to its combination of both tert-butylthio and methyl groups, conferring distinct chemical and biological properties compared to these similar compounds.
Study on Anticancer Properties
In a controlled laboratory setting, researchers treated HCT116 cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with significant inhibition observed at concentrations above 10 µM. This study highlights the compound's potential as a therapeutic agent against colorectal cancer.
Antimicrobial Activity Assessment
In another study focusing on antimicrobial efficacy, this compound was tested against multiple bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that it could serve as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
